2-Benzoxazolinone

Catalog No.
S580540
CAS No.
59-49-4
M.F
C7H5NO2
M. Wt
135.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzoxazolinone

CAS Number

59-49-4

Product Name

2-Benzoxazolinone

IUPAC Name

3H-1,3-benzoxazol-2-one

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C7H5NO2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)

InChI Key

ASSKVPFEZFQQNQ-UHFFFAOYSA-N

SMILES

Array

solubility

>20.3 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2-benzoxazolinone, benzoxalinone, benzoxazolin-2(3H)-one, benzoxazolin-2-one, benzoxazolone, benzoxazolone zinc salt, benzoxazolone-2

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)O2

The exact mass of the compound 2-Benzoxazolinone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >20.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3812. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzoxazoles - Supplementary Records. It belongs to the ontological category of benzoxazole in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Benzoxazolinone is a bicyclic heterocyclic compound featuring a fused benzene and lactam (oxazolidinone) ring system. As a stable, off-white crystalline solid with a melting point of 137–139 °C, it serves as a highly versatile, procurement-critical precursor for the synthesis of pharmaceuticals, agrochemicals, and functional materials. Unlike simpler heterocycles, its molecular architecture provides two distinct, orthogonal reactive sites: the N-H bond at the 3-position, which readily undergoes alkylation and methylolation, and the aromatic ring, which is highly susceptible to regioselective electrophilic substitution, particularly halogenation at the 6-position. Its robust thermal stability and predictable reactivity profile make it a preferred intermediate over moisture-sensitive halides or sulfur-containing analogs in scalable industrial synthesis.

Substituting 2-Benzoxazolinone with generic benzoxazole or 2-chlorobenzoxazole introduces severe process incompatibilities and yield penalties. Benzoxazole lacks the critical carbonyl moiety, completely eliminating the possibility of targeted N-alkylation and drastically altering the electronic distribution required for regioselective ring functionalization . Meanwhile, 2-chlorobenzoxazole, though a reactive electrophile, is a moisture-sensitive compound that requires stringent, anhydrous handling conditions and generates corrosive byproducts during substitution reactions. In contrast, the amide tautomer of 2-Benzoxazolinone is thermodynamically favored by approximately 60 kJ/mol over its enol form, ensuring exceptional shelf stability and predictable, controlled reactivity in both continuous-flow and batch manufacturing environments [1].

Thermodynamic Stability and Handling: Amide Tautomer Superiority

2-Benzoxazolinone exists predominantly in its highly stable amide (lactam) tautomer rather than the enol form (2-benzoxazolol). Computational and experimental thermochemistry data reveal that the amide form is favored by approximately 60 kJ/mol [1]. This massive thermodynamic preference ensures that the material remains stable during long-term storage and high-temperature processing, unlike hydroxyl-substituted heteroaromatics that are prone to oxidative degradation.

Evidence DimensionTautomeric thermodynamic stability (Enthalpy difference)
Target Compound DataAmide tautomer (2-Benzoxazolinone) strongly favored
Comparator Or BaselineEnol tautomer (2-benzoxazolol)
Quantified Difference~60 kJ/mol greater stability for the amide form
ConditionsStandard thermochemical conditions (298.15 K)

Ensures extended shelf life and prevents spontaneous degradation or side-reactions during high-temperature industrial processing.

Scalability and Continuous-Flow Synthesis Compatibility

For industrial procurement, the ability to derivatize a precursor in continuous flow is critical for scale-up. 2-Benzoxazolinone demonstrates excellent compatibility with continuous-flow halogenation methodologies. When reacting with trichloroisocyanuric acid (TCCA), chlorinated 2-Benzoxazolinone derivatives can be isolated in high yields (up to 81%) without the solid accumulation issues that plague other heterocyclic precursors [1]. This allows for the generation of hundreds of grams of pure material per working day in a streamlined, atom-economic process.

Evidence DimensionIsolated yield in continuous-flow chlorination
Target Compound Data81% isolated yield with TCCA
Comparator Or BaselineStandard batch halogenation baselines (typically lower yield, high waste)
Quantified DifferenceHigh-throughput continuous flow isolation without reactor clogging
ConditionsContinuous-flow Y-piece reactor, TCCA in EtOAc, 22–25 °C

Validates the compound's suitability for modern, high-efficiency continuous-flow manufacturing, reducing operational costs and waste.

Regioselective Functionalization vs. Unsubstituted Benzoxazole

The presence of the lactam ring in 2-Benzoxazolinone strongly directs electrophilic aromatic substitution, providing a distinct synthetic advantage over unsubstituted benzoxazole. Specifically, the hydrogen at the 6-position of the 2-Benzoxazolinone ring is highly activated and easily substituted by halogens (e.g., chlorine) to form critical pharmaceutical intermediates . In contrast, unsubstituted benzoxazole requires harsher conditions for ring functionalization and often yields a mixture of isomers, complicating downstream purification.

Evidence DimensionRegioselectivity in electrophilic substitution
Target Compound DataHighly selective substitution at the 6-position
Comparator Or BaselineUnsubstituted Benzoxazole
Quantified DifferencePredictable single-isomer major product vs. complex isomer mixtures
ConditionsStandard electrophilic halogenation conditions

Eliminates the need for costly and time-consuming chromatographic separations during the synthesis of substituted downstream APIs.

Precursor for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Analgesics

Due to its highly predictable regioselective acylation and alkylation properties, 2-Benzoxazolinone is the preferred starting material for synthesizing 6-acyl-2-benzoxazolinone derivatives. These derivatives are critical building blocks for novel COX-1/COX-2 inhibitors and non-narcotic analgesics. Its stable solid form and high-yield continuous-flow compatibility make it far superior to moisture-sensitive alternatives for large-scale pharmaceutical manufacturing [1].

Synthesis of Broad-Spectrum Agrochemicals and Herbicides

2-Benzoxazolinone is a direct intermediate in the production of agricultural chemicals, including the insecticide phosalone and various herbicides. Its structural similarity to naturally occurring allelochemicals ensures high biological activity of its derivatives. Its robust thermal stability (a ~60 kJ/mol advantage over enol forms) ensures it survives the harsh, high-temperature condensation reactions typical in agrochemical formulation .

Development of HIV-1 Nucleocapsid Protein Inhibitors

In advanced medicinal chemistry, the 2-benzoxazolinone scaffold is utilized to synthesize targeted inhibitors for the HIV-1 nucleocapsid protein. The orthogonal reactivity of the N-H and aromatic ring allows for precise structural tuning, achieving IC50 values in the low micromolar range (e.g., 20 μM). Generic benzoxazoles lack the necessary hydrogen-bonding lactam motif required for optimal binding in the protein's hydrophobic pocket [2].

Physical Description

Solid

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

135.032028402 Da

Monoisotopic Mass

135.032028402 Da

Boiling Point

335.00 °C. @ 760.00 mm Hg

Heavy Atom Count

10

LogP

1.16 (LogP)
1.16

Melting Point

141 - 142 °C

UNII

3X996Q809V

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (86.96%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

59-49-4

Wikipedia

Benzoxazolone

General Manufacturing Information

2(3H)-Benzoxazolone: ACTIVE

Dates

Last modified: 08-15-2023

In silico guided design of non-covalent inhibitors of DprE1: synthesis and biological evaluation

H Verma, S Choudhary, M Kumar, O Silakari
PMID: 33784906   DOI: 10.1080/1062936X.2021.1900390

Abstract

DprE1 is a potential target of resistant tuberculosis (TB), especially multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB. 2-benzoxazolinone is a closely related bioisostere of some scaffolds such as benzoxazoles, benzimidazole, benzothiazolinone, and benzothiazoles that have been previously explored against DprE1. Thus, a ligand-based quantitative pharmacophore model (AHRR.8) of DprE1 was developed and this pharmacophore model was utilized in activity profiling of some 2-benzoxazolinones from an in-house database using virtual screening. Obtained hits were subject to molecular docking, molecular dynamics (MD), and MM/GBSA calculations, which resulted in benzoyl-substituted derivatives of 2-benzoxazolinone showing strong interactions with the key amino acid residues in the active site of DprE1. Based on in silico results, the top five hits were duly synthesized and evaluated against the XDR-TB strain. This study is an initial effort to explore 2-benzoxazolinones against XDR-TB, which can be submitted further to lead optimization for refining the results.


Deconstruction - Reconstruction: Analysis of the Crucial Structural Elements of GluN2B-Selective, Negative Allosteric NMDA Receptor Modulators with 3-Benzazepine Scaffold

Nadine Ritter, Marvin Korff, Alexander Markus, Dirk Schepmann, Guiscard Seebohm, Julian A Schreiber, Bernhard Wünsch
PMID: 33656308   DOI: 10.33594/000000335

Abstract

The NMDA receptor plays a key role in the pathogenesis of neurodegenerative disorders including Alzheimer's and Huntington's disease, as well as depression and drug or alcohol dependence. Due to its participation in these pathologies, the development of selective modulators for this ion channel is a promising strategy for rational drug therapy. The prototypical negative allosteric modulator ifenprodil inhibits selectively GluN2B subunit containing NMDA receptors. It was conformationally restricted as 2-methyl-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-1,7-diol, which showed high GluN2B affinity and inhibitory activity. For a better understanding of the relevance of the functional groups and structural elements, the substituents of this 3-benzazepine were removed successively (deconstruction). Then, additional structural elements were introduced (reconstruction) with the aim to analyze, which additional modifications were tolerated by the GluN2B receptor.
The GluN2B affinity was recorded in radioligand receptor binding studies with the radioligand [
H]ifenprodil. The activity of the ligands was determined in two-electrode voltage clamp experiments using Xenopus laevis oocytes transfected with cRNA encoding the GluN1-1a and GluN2B subunits of the NMDA receptor. Docking studies showed the crucial interactions with the NMDA receptor protein.
The deconstruction approach showed that removal of the methyl moiety and the phenolic OH moiety in 7-positon resulted in almost the same GluN2B affinity as the parent 3-benzazepine. A considerably reduced GluN2B affinity was found for the 3-benzazepine without further substituents. However, removal of one or both OH moieties led to considerably reduced NMDA receptor inhibition. Introduction of a NO
moiety or bioisosteric replacement of the phenol by a benzoxazolone resulted in comparable GluN2B affinity, but almost complete loss of inhibitory activity. An O-atom, a carbonyl moiety or a F-atom in the tetramethylene spacer led to 6-7-fold reduced ion channel inhibition.
The results reveal an uncoupling of affinity and activity for the tested 3-benzazepines. Strong inhibition of [
H]ifenprodil binding by a test compound does not necessarily translate into strong inhibition of the ion flux through the NMDA receptor associated ion channel. 3-(4-Phenylbutyl)-2,3,4,5-tetrahydro-1H-3-benzazepine- 1,7-diol (WMS-1410) shows high GluN2B affinity and strong inhibition of the ion channel. Deconstruction by removal of one or both OH moieties reduced the inhibitory activity proving the importance of the OH groups for ion channel blockade. Reconstruction by introduction of various structural elements into the left benzene ring or into the tetramethylene spacer reduced the NMDA receptor inhibition. It can be concluded that these modifications are not able to translate binding into inhibition.


Multifunctional agents based on benzoxazolone as promising therapeutic drugs for diabetic nephropathy

Xin Zhang, Huan Chen, Yanqi Lei, Xiaonan Zhang, Long Xu, Wenchao Liu, Zhenya Fan, Zequn Ma, Zhechang Yin, Lingyun Li, Changjin Zhu, Bing Ma
PMID: 33588177   DOI: 10.1016/j.ejmech.2021.113269

Abstract

Diabetic nephropathy (DN) is resulted from activations of polyol pathway and oxidative stress by abnormal metabolism of glucose, and no specific medication is available. We designed a novel class of benzoxazolone derivatives, and a number of individuals were found to have significant antioxidant activity and inhibition of aldose reductase of the key enzyme in the polyol pathway. The outstanding compound (E)-2-(7-(4-hydroxy-3-methoxystyryl)-2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid was identified to reduce urinary proteins in diabetic mice suggesting an alleviation in the diabetic nephropathy, and this was confirmed by kidney hematoxylin-eosin staining. Further investigations showed blood glucose normalization, declined in the polyol pathway and lipid peroxides, and raised glutathione and superoxide dismutase activity. Thus, we suggest a therapeutic function of the compound for DN which could be attributed to the combination of hypoglycemic, aldose reductase inhibition and antioxidant.


Design and synthesis of new disubstituted benzoxazolone derivatives that act as iNOS inhibitors with potent anti-inflammatory activity against LPS-induced acute lung injury (ALI)

Li Tang, Xiao-Hui Gao, Bei Zhao, Jie-Ran Luo, Xin-Yang Shi, Rui Ge, Shu-Rong Ban, Qing-Shan Li
PMID: 33065432   DOI: 10.1016/j.bmc.2020.115733

Abstract

Acute lung injury (ALI) is a pulmonary disease that acts as a severe acute inflammatory response with no specific drugs. iNOS, a catalyst of the excessive production of NO, has been demonstrated to participate in the inflammatory process, and targeting iNOS may be a promising therapeutic pathway to alleviate ALI. In our research, eighteen new disubstituted benzoxazolone derivatives were synthesized, characterized, and evaluated for activity against NO production in an LPS-induced RAW264.7 cell. The results showed that these compounds could obviously inhibit the over-generation of NO and disubstitution at the 4, N-position of the benzoxazolone ring, presenting better potency than substitution only at the 4-position. Among the analogues generated, compounds 2c, 2d, and 3d showed NO inhibitory activity with IC
values of 16.43, 14.72, and 13.44 µM and iNOS inhibitory activity with IC
values of 4.605, 3.342, and 9.733 µM, respectively. Meanwhile, compounds 2c, 2d, and 3d could also inhibit the release of IL-6, IL-1β in vitro and suppress xylene-induced ear edema in vivo to realize anti-inflammatory activity. Furthermore, compound 2d could significantly protect the LPS-induced ALI, presenting as decreased inflammatory cytokines and obvious pathological changes. Immunohistochemistry and molecular modeling demonstrated that compound 2d significantly inhibited the expression of iNOS in vivo and interacted with iNOS through two hydrogen bindings with the MET368 and ILE195 residues of the iNOS protein. These results demonstrated that compound 2d could be a promising lead structure for iNOS inhibitors, with anti-inflammatory activity to treat LPS-induced acute lung injury.


Design, synthesis and biological evaluation of new benzoxazolone/benzothiazolone derivatives as multi-target agents against Alzheimer's disease

Merve Erdogan, Burcu Kilic, Rahsan Ilıkcı Sagkan, Fatma Aksakal, Tugba Ercetin, Hayrettin O Gulcan, Deniz S Dogruer
PMID: 33395623   DOI: 10.1016/j.ejmech.2020.113124

Abstract

In this study, four series of compounds with benzoxazolone and benzothiazolone cores were designed, synthesized and evaluated as multifunctional agents against Alzheimer's disease (AD). Additionally, in order to shed light on the effect of the carbonyl groups of benzoxazolone/benzothiazolone, benzoxazole/benzothiazole-containing analogues were also synthesized and evaluated. Inhibition potency of all final compounds towards cholinesterase enzymes and their antioxidant activity were tested. Subsequently, the anti-inflammatory activity, cytotoxicity, apoptosis, and Aβ aggregation inhibition tests were also performed for selected compounds. The results indicated that compounds 11c, a pentanamide derivative with benzothiazolone core, and 14b, a keton derivative with benzothiazolone core, were considered as promising multi-functional agents for further investigation against AD. The reversibility, kinetic and molecular docking studies were also performed for the compounds with the highest AChE 14b (eeAChE IC
= 0.34 μM, huAChE IC
= 0.46 μM) and BChE 11c (eqBChE IC
= 2.98 μM, huBChE IC
= 2.56 μM) inhibitory activities.


Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells

Emine Erdag, Eda Becer, Yusuf Mulazim, Hafize Seda Vatansever, Hilal Kabadayı, Banu Kesanli
PMID: 32698749   DOI: 10.2174/1871520620666200721125820

Abstract

2(3H)-Benzoxazolone derivatives are preferential structural blocks in pharmacological probe designing with the possibility of modifications at various positions on the core structure. Benzoxazolones showed various biological activities such as analgesics, anti-inflammatory and anti-cancer.
In the present work, we have prepared new Mannich bases of 2(3H)-benzoxazolone derivatives and evaluated their cytotoxicities and proapoptotic properties in MCF-7 breast cancer cell line.
The structures of these compounds were characterized by FT-IR, elemental analysis, 1H and 13C NMR. Cytotoxicities of all the target compounds were investigated by MTT assay. Apoptotic properties of compounds were evaluated by immunocytochemistry using antibodies against caspase-3, cytochrome-c, FasL, and also TUNEL assay.
These two novel compounds, 1 and 2, both have the same piperazine substituent on the nitrogen atom of benzoxazolone and the main difference in the structures of these compounds is the presence of Cl substituent at the 5- position of the benzoxazolone ring. MTT results showed that compounds 1 and 2 were effective in terms of reduction of cell viability at 100μM and 50μM concentration for 48h, respectively. As a result of immunohistochemical staining, Fas L and caspase-3 immunoreactivities were significantly increased in MCF-7 cells after treatment with compound 1. Additionally, caspase-3 and cytochrome-c immunoreactivities were also increased significantly in MCF-7 cells after treatment with compound 2. The number of TUNEL positive cells was significantly higher in MCF-7 cells when compared with the control group after treatment with both compounds 1 and 2.
It could be concluded that N-substituted benzoxazolone derivatives increase potential anti-cancer effects and they could be promising novel therapeutic agents for chemotherapy.


New halogenated chalcones with cytotoxic and carbonic anhydrase inhibitory properties: 6-(3-Halogenated phenyl-2-propen-1-oyl)-2(3H)-benzoxazolones

Sinan Bilginer, Halise I Gul, Feyza S Erdal, Hiroshi Sakagami, Ilhami Gulcin
PMID: 32285546   DOI: 10.1002/ardp.201900384

Abstract

In this study, novel halogenated chalcones, 6-(3-halogenated phenyl-2-propen-1-one)-2(3H)-benzoxazolones (2a-n), were synthesized for the first time (except 2a), and their chemical structures were characterized by
H nuclear magnetic resonance (NMR),
C NMR, and high-resolution mass spectrometry spectra. Cytotoxic activities and carbonic anhydrase (CA) inhibitory effects of the compounds were studied to identify new possible drug candidate molecules. Cytotoxicity results pointed out that compound 2m, 6-[3-(3-bromophenyl)-2-propenoyl]-2(3H)-benzoxazolone, had the highest cytotoxicity (CC
) and potency selectivity expression (PSE) values. Thus, compound 2m can be considered as a lead compound of the series in terms of cytotoxicity. When the CA inhibition results of the compounds were evaluated, it was found that the K
values of the compounds ranged from 30.5 ± 11.3 to 65.5 ± 25.6 µM toward hCA I, and they ranged from 7.3 ± 1.8 to 58.8 ± 12.3 µM toward hCA II. However, the K
values of the reference drug, acetazolamide (AZA), were 30.2 ± 7.8 and 4.4 ± 0.6 μM toward hCA I and hCA II, respectively. According to the results obtained, compounds 2a-n had lower K
values than AZA, whereas compounds 2a, 2b, 2e-g, 2l, and 2n had similar K
values, compared with AZA. So, the compounds 2a, 2b, 2e-g, 2l, and 2n can be considered as lead molecules of this series for further considerations.


Semisynthesis and insecticidal bioactivities of benzoxazole and benzoxazolone derivatives of honokiol, a naturally occurring neolignan derived from Magnolia officinalis

Xiao-Yan Zhi, Ling-Yun Jiang, Ting Li, Li-Li Song, Yi Wang, Hui Cao, Chun Yang
PMID: 32165043   DOI: 10.1016/j.bmcl.2020.127086

Abstract

Honokiol, a natural bioactive neolignan isolated from the bark and leaf of Magnolia officinalis and Magnolia obovata, exhibits many important biological properties. In continuation of our interest in discovery of the agrochemicals derived from the natural sources, thirty-seven new 8/8'-alkylthiol-benzoxazole and N-alkyl/sulfonyl-benzoxazolone derivatives of honokiol were prepared and their insecticidal activities were evaluated against the larvae of Mythimna separata Walker and Plutella xylostella Linnaeus. The results showed that eleven derivatives exhibited potent insecticidal activity against M. separata when compared with the positive control. Particularly, compound 5h displayed the most promising insecticidal activity against M. separata with the final mortality rate (FMR) of 58.6%. Meanwhile, compounds 7n (FMR = 65.3%), 7p (FMR = 61.5%), and 8c (FMR = 65.3%) demonstrated a greater insecticidal activity against P. xylostella than toosendanin, a well-known botanical insecticide. Additionally, the preliminary structure-activity relationships (SARs) were also discussed. This study indicates that these honokiol derivatives could be used as leads for the further derivation and development of the potential pesticide candidates for crop protection.


Polyhalonitrobutadienes as Versatile Building Blocks for the Biotargeted Synthesis of Substituted N-Heterocyclic Compounds

Viktor A Zapol'skii, Ursula Bilitewski, Sören R Kupiec, Isabell Ramming, Dieter E Kaufmann
PMID: 32575902   DOI: 10.3390/molecules25122863

Abstract

Substituted nitrogen heterocycles are structural key units in many important pharmaceuticals. A new synthetic approach towards heterocyclic compounds displaying antibacterial activity against
or cytotoxic activity has been developed. The selective synthesis of a series of 64 new N-heterocycles from the three nitrobutadienes 2-nitroperchloro-1,3-butadiene, 4-bromotetrachloro-2-nitro-1,3-butadiene and (
)-1,1,4-trichloro-2,4-dinitrobuta-1,3-diene proved feasible. Their reactions with N-, O- and S-nucleophiles provide rapid access to push-pull substituted benzoxazolines, benzimidazolines, imidazolidines, thiazolidinones, pyrazoles, pyrimidines, pyridopyrimidines, benzoquinolines, isothiazoles, dihydroisoxazoles, and thiophenes with unique substitution patterns. Antibacterial activities of 64 synthesized compounds were examined. Additionally, seven compounds (thiazolidinone, nitropyrimidine, indole, pyridopyrimidine, and thiophene derivatives) exhibited a significant cytotoxicity with IC
-values from 1.05 to 20.1 µM. In conclusion, it was demonstrated that polyhalonitrobutadienes have an interesting potential as structural backbones for a variety of highly functionalized, pharmaceutically active heterocycles.


Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors

Simona Di Martino, Piero Tardia, Vincenzo Cilibrasi, Samantha Caputo, Marco Mazzonna, Debora Russo, Ilaria Penna, Natalia Realini, Natasha Margaroli, Marco Migliore, Daniela Pizzirani, Giuliana Ottonello, Sine Mandrup Bertozzi, Andrea Armirotti, Duc Nguyen, Ying Sun, Ernesto R Bongarzone, Peter Lansbury, Min Liu, Renato Skerlj, Rita Scarpelli
PMID: 32176488   DOI: 10.1021/acs.jmedchem.9b02004

Abstract

Sphingolipids (SphLs) are a diverse class of molecules that are regulated by a complex network of enzymatic pathways. A disturbance in these pathways leads to lipid accumulation and initiation of several SphL-related disorders. Acid ceramidase is one of the key enzymes that regulate the metabolism of ceramides and glycosphingolipids, which are important members of the SphL family. Herein, we describe the lead optimization studies of benzoxazolone carboxamides resulting in piperidine
, where we demonstrated target engagement in two animal models of neuropathic lysosomal storage diseases (LSDs), Gaucher's and Krabbe's diseases. After daily intraperitoneal administration at 90 mg kg
,
significantly reduced the brain levels of the toxic lipids glucosylsphingosine (GluSph) in 4L;C* mice and galactosylsphingosine (GalSph) in Twitcher mice. We believe that
is a lead molecule that can be further developed for the correction of severe neurological LSDs where GluSph or GalSph play a significant role in disease pathogenesis.


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